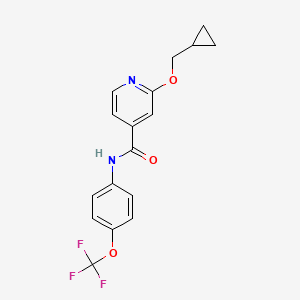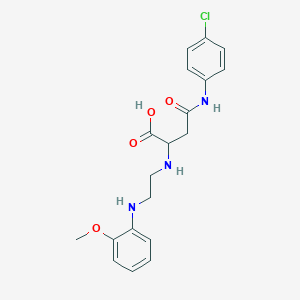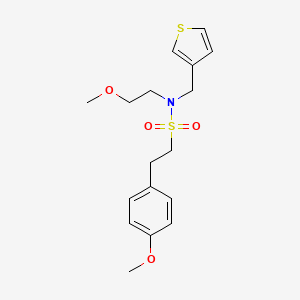
N-(2-methoxyethyl)-2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanesulfonamide, also known as MTSES, is a sulfhydryl-reactive compound that has been widely used in scientific research. It is a small molecule that can modify cysteine residues in proteins, which makes it a valuable tool for studying protein structure, function, and interactions.
科学的研究の応用
Adrenergic Receptor Research : A study by Altenbach et al. (2002) explored a compound, N-[3-(1H-Imidazol-4-ylmethyl)phenyl]ethanesulfonamide, which showed selective agonism for alpha(1A) adrenergic receptors with antagonistic properties for alpha(1B) and alpha(1D) receptors. This unique profile suggests potential applications in targeting specific adrenergic pathways (Altenbach et al., 2002).
Antibacterial Agents : Abbasi et al. (2019) synthesized a new series of benzenesulfonamides derived from N-sulfonation of 2-(4-methoxyphenyl)-1-ethanamine. These compounds exhibited significant biofilm inhibitory action against Escherichia coli, indicating their potential as antibacterial agents (Abbasi et al., 2019).
Photodynamic Therapy in Cancer Treatment : Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds demonstrated high singlet oxygen quantum yield, making them promising for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Crystal Structure Analysis : A study by Kumara et al. (2017) analyzed the crystal structure of a related compound, providing insights into molecular interactions and packing, which is essential for understanding the physical properties and potential applications of these compounds (Kumara et al., 2017).
Synthesis of Sulfonamides : Drozdova et al. (2001) discussed the formation of N-[1-4-Methoxyphenyl-2-phenyl-2,2-dichloroethyl]arenesulfonamides, indicating a methodology for synthesizing complex sulfonamides which could be applied in various research fields (Drozdova et al., 2001).
Antioxidant and Anticancer Activity : Tumosienė et al. (2020) reported on derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide with significant antioxidant and anticancer activities. This study highlights the potential therapeutic applications of these compounds (Tumosienė et al., 2020).
Metabolism of Endocrine Disruptor Pesticides : Hu and Kupfer (2002) explored the metabolism of methoxychlor, an endocrine disruptor pesticide, identifying novel metabolic pathways and intermediates. This research could have implications for understanding the biological effects and detoxification processes of similar compounds (Hu & Kupfer, 2002).
特性
IUPAC Name |
N-(2-methoxyethyl)-2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S2/c1-21-10-9-18(13-16-7-11-23-14-16)24(19,20)12-8-15-3-5-17(22-2)6-4-15/h3-7,11,14H,8-10,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMVORGBZLYVTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)S(=O)(=O)CCC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[({[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B2418519.png)
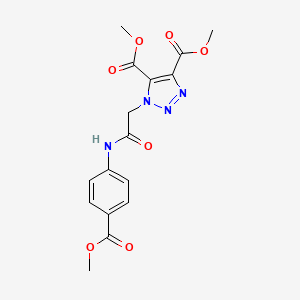
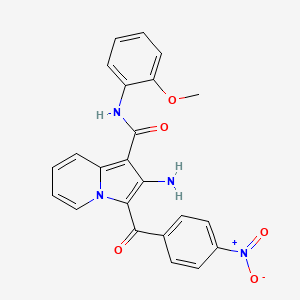
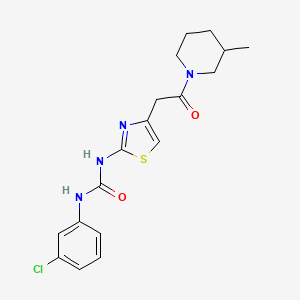
![(E)-methyl 2-(4-isopropylbenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2418526.png)

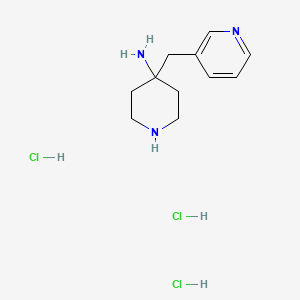
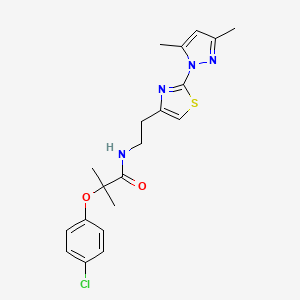
![Methyl 9-oxa-2-azaspiro[5.5]undecane-3-carboxylate;hydrochloride](/img/structure/B2418534.png)
![5-bromo-2-chloro-N-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2418535.png)
![3-allyl-5-(3,4-dimethylphenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2418536.png)
